Paliperidone Carboxylate Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

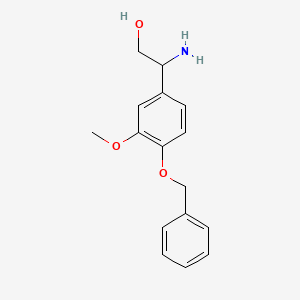

Paliperidone Carboxylate Impurity is a variant of Paliperidone, a second-generation antipsychotic agent . It is used in the pharmaceutical industry and is available from various manufacturers .

Synthesis Analysis

The synthesis of Paliperidone involves various chemical processes. An efficient approach for the synthesis of Paliperidone has been reported, which involves the development of chromatographic methods to establish the processes and for the identification of the impurities . Another study mentions that Impurities C and D are key raw materials for the synthesis of Paliperidone .

Molecular Structure Analysis

The molecular structure of Paliperidone Carboxylate Impurity is complex. It has been reported that different crystallization processes do not change the crystal of Paliperidone, but they do change its crystallinity . The molecular formula of Paliperidone Carboxylate Impurity is C24H27FN4O5, and its molecular weight is 470.49 .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Paliperidone Carboxylate Impurity are complex and involve multiple steps. It has been reported that different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity, which can further affect the stability, state, and pharmacokinetic in vivo formulation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Paliperidone Carboxylate Impurity can be affected by the crystallization processes. For example, it has been reported that Paliperidone made by different crystallization processes could induce changes in appearance, SFE, and crystallinity .

Scientific Research Applications

Analytical Method Development

Paliperidone Carboxylate Impurity: plays a crucial role in the development of analytical methods for quality control of pharmaceuticals. Stability-indicating methods, such as Ultra-Performance Liquid Chromatography (UPLC), are designed to accurately quantify impurities like Paliperidone Carboxylate in both the active pharmaceutical ingredient (API) and its dosage forms . This ensures the safety and efficacy of antipsychotic medications by monitoring degradation products.

Controlled Drug Release

Research into controlled drug release systems incorporates Paliperidone Carboxylate Impurity to study its interaction with cation exchange resins . These studies aim to develop formulations that can provide both immediate and sustained release of medications, improving therapeutic outcomes for patients with conditions like schizophrenia.

In Vitro Drug Release Studies

Paliperidone Carboxylate Impurity: is used in in vitro drug release studies to understand its release profile from various pharmaceutical formulations . High-Performance Thin-Layer Chromatography (HPTLC) methods are developed for this purpose, providing insights into the drug’s behavior and stability within the formulated products.

Pharmacological Research

In pharmacology, Paliperidone Carboxylate Impurity is utilized to assess the pharmacokinetics and pharmacodynamics of paliperidone-based medications . This includes studying the drug’s absorption, distribution, metabolism, and excretion (ADME) to optimize dosing regimens and minimize side effects.

Clinical Trial Methodology

Paliperidone Carboxylate Impurity: is significant in clinical trial methodologies where it’s used as a reference standard to compare the efficacy and safety of new paliperidone formulations against established treatments . This helps in validating the clinical trial results and ensuring the reliability of the data collected.

Neuroscience Research

In neuroscience, Paliperidone Carboxylate Impurity aids in exploring the neurological pathways affected by antipsychotic drugs . Studies focus on understanding how these impurities might influence the therapeutic effects of medications used to treat disorders like schizophrenia and bipolar disorder.

Mechanism of Action

properties

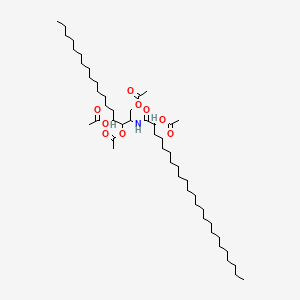

| { "Design of the Synthesis Pathway": "The synthesis pathway for Paliperidone Carboxylate Impurity involves the conversion of Paliperidone to its carboxylate form through a series of reactions.", "Starting Materials": [ "Paliperidone", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Paliperidone is dissolved in methanol", "Sodium hydroxide is added to the solution to form the sodium salt of Paliperidone", "Carbon dioxide is bubbled through the solution to form Paliperidone carboxylic acid", "The solution is acidified with hydrochloric acid to form Paliperidone carboxylate", "The Paliperidone carboxylate is isolated through filtration and washing with water" ] } | |

CAS RN |

1006685-69-3 |

Molecular Formula |

C24H27FN4O5 |

Molecular Weight |

470.501 |

IUPAC Name |

2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |

InChI Key |

URCWIRWSGZNAPI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

synonyms |

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)